Chlorolissoclimide

Description

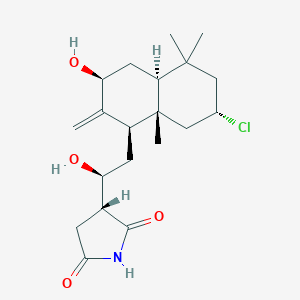

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-[(1S)-2-[(1R,3S,4aS,7S,8aS)-7-chloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClNO4/c1-10-13(6-15(24)12-5-17(25)22-18(12)26)20(4)9-11(21)8-19(2,3)16(20)7-14(10)23/h11-16,23-24H,1,5-9H2,2-4H3,(H,22,25,26)/t11-,12+,13-,14-,15-,16-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBZIVZSFYGPBC-LWHFJPTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1CC(C(=C)C2CC(C3CC(=O)NC3=O)O)O)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H](CC([C@@H]1C[C@@H](C(=C)[C@@H]2C[C@@H]([C@H]3CC(=O)NC3=O)O)O)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933468 | |

| Record name | 3-[2-(7-Chloro-3-hydroxy-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl)-1-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148717-91-3 | |

| Record name | (3R)-3-[(1S)-2-[(1R,3S,4aS,7S,8aS)-7-Chlorodecahydro-3-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-1-hydroxyethyl]-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148717-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorolissoclimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(7-Chloro-3-hydroxy-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl)-1-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Origin and Ecological Significance

Producing Organisms and Associated Symbionts

Chlorolissoclimide was first identified and isolated from the New Caledonian tunicate, also known as an ascidian, Lissoclinum voeltzkowi. nih.govuv.es Subsequently, this cytotoxic diterpenoid alkaloid was also found in the shell-less mollusc Pleurobranchus forskalii, collected in the Philippines. nih.govescholarship.org Tunicates and mollusks are recognized as prolific sources of novel, bioactive secondary metabolites. uv.esresearchgate.net The presence of this compound in these distinct marine invertebrates highlights its ecological significance.

The discovery of this compound in Pleurobranchus forskalii represents the first instance of isolating Lissoclinum metabolites from a known predator. nih.govresearchgate.net Molluscs of the genus Pleurobranchus are known to prey on ascidians. nih.govvliz.be This indicates an ecological transfer of the chemical compound through the food chain. It is widely accepted that P. forskalii sequesters this compound from its tunicate prey, thereby co-opting the chemical for its own defense. nih.govmdpi.com This strategy of accumulating defensive compounds from dietary sources is a common adaptive mechanism in marine ecosystems, particularly among soft-bodied organisms that lack physical protection. mdpi.comresearchgate.net

Proposed Biosynthetic Pathways of Labdane (B1241275) Diterpenoids

The biosynthesis of the labdane diterpenoid core is a multi-step enzymatic process. While the specific pathway for this compound has not been fully elucidated, a general route for labdane-related diterpenoids has been proposed. researchgate.netresearchgate.net

The biosynthesis of labdane diterpenoids originates from the precursor geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netresearchgate.netmdpi.com The process is initiated by a class II diterpene synthase (diTPS), which catalyzes a protonation-initiated cyclization of GGPP. frontiersin.orgrsc.org This cation-induced polyene cyclization is a powerful reaction that forges multiple carbon-carbon bonds to create complex polycyclic structures. rsc.orgrsc.orgresearchgate.net The reaction proceeds through a series of carbocation intermediates, ultimately forming the characteristic bicyclic decalin core structure of the labdane skeleton. researchgate.netfrontiersin.orguva.es This enzymatic cascade is a fundamental process in the generation of the vast diversity of terpenoid natural products. researchgate.netresearchgate.net

Following the formation of the labdane core, a series of tailoring enzymes modify the structure to produce the final this compound molecule. These modifications include highly specific chlorination and oxygenation reactions. acs.org The enzymes responsible for these transformations are hypothesized to be halogenases and oxygenases. rsc.orgacs.org

Enzymatic halogenation can occur through several mechanisms, often involving flavin-dependent halogenases or non-heme iron halogenases that can regioselectively chlorinate unactivated carbon atoms. acs.orgnih.gov Oxygenation is typically catalyzed by cytochrome P450 monooxygenases (P450s), which are known to hydroxylate various positions on terpenoid scaffolds, adding to their structural and functional diversity. mdpi.comrsc.org While the precise enzymes in the this compound pathway are yet to be identified, these enzyme classes are the likely candidates for the later steps in its biosynthesis. acs.orgresearchgate.net

Chemical Ecology and Predator Deterrence Strategies

Chemical compounds produced by marine organisms are critical for their survival, influencing interactions such as predation. nih.govnumberanalytics.com this compound and related compounds are potent cytotoxic agents that function as a chemical defense for the organisms that contain them. nih.govuv.esresearchgate.net These cytotoxic properties serve as a feeding deterrent, protecting soft-bodied, shell-less molluscs and tunicates from potential predators like fish. nih.govvliz.benih.gov

The sequestration of these defensive metabolites by predators such as P. forskalii is a key aspect of marine chemical ecology. mdpi.comresearchgate.net By consuming tunicates and accumulating their toxins, the mollusc gains protection from its own predators. nih.govresearchgate.net This transfer of chemical defenses through the food web illustrates the complex and vital role that natural products play in structuring marine communities and driving evolutionary adaptations. nih.govnumberanalytics.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₀H₂₈ClNO₄ | nih.gov |

| Molecular Class | Dichlorinated Labdane Diterpenoid | nih.gov |

| Natural Source | Lissoclinum voeltzkowi, Pleurobranchus forskalii | nih.gov |

| Biological Activity | Cytotoxic, Protein Synthesis Inhibitor | nih.govresearchgate.net |

| Ecological Role | Predator Deterrence | nih.govnih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dithis compound (B1250551) |

Role of Cytotoxicity in Marine Chemical Defense

The primary ecological function of this compound is chemical defense, a role directly linked to its potent cytotoxic properties. nih.govresearchgate.net In the marine environment, many sessile or slow-moving invertebrates, lacking physical defenses, rely on bioactive secondary metabolites to ward off predators, prevent fouling, and outcompete other organisms for resources. ulb.ac.beifremer.fr this compound is a key component of the chemical arsenal (B13267) used by organisms like Pleurobranchus forskalii to make themselves unpalatable to predators. nih.govvliz.be

The cytotoxicity of this compound stems from its ability to act as a powerful inhibitor of eukaryotic protein synthesis. nih.gov Research has demonstrated that lissoclimides block the elongation step of translation by interfering with ribosomal function, specifically by preventing the release of ribosomes from polysomes. nih.govmdpi.com A crystallographic study of synthetic this compound bound to the eukaryotic 80S ribosome revealed that it binds at the E-site of the large ribosomal subunit, preventing tRNA from exiting the ribosome. mdpi.com This disruption of a fundamental cellular process leads to an accumulation of ribosomes on mRNA and ultimately triggers cell death. nih.gov This mechanism provides a clear biochemical explanation for the compound's defensive efficacy against predators. nih.gov The potent nature of this cytotoxicity is highlighted by its effectiveness against various tumor cell lines in laboratory settings, with IC50 values reported in the nanomolar range. mdpi.comthieme-connect.com

Table 2: In Vitro Cytotoxicity of Selected Lissoclimide-Type Alkaloids

| Compound | Target Cell Line | Reported IC50 |

|---|---|---|

| Dithis compound | P388 (Murine Leukemia) | 0.001 µg/mL researchgate.net |

| This compound | Chronic Myelogenous Leukemia (CML) | 59 nM mdpi.com |

| Haterumaimides (general) | P388 (Murine Leukemia) | General cytotoxicity exhibited researchgate.net |

| This compound Analogues | A2058 (Melanoma) | ~1 µM acs.orgescholarship.org |

Evolutionary Advantages Conferred by Halogenation

The incorporation of halogen atoms—most commonly chlorine and bromine—is a distinctive feature of many marine natural products compared to their terrestrial counterparts. nih.gov This process, known as biohalogenation, is not a random occurrence but rather a significant evolutionary strategy that provides distinct advantages. nih.govresearchgate.net

The primary advantage conferred by halogenation is the optimization and enhancement of a molecule's bioactivity. nih.govresearchgate.net Adding halogen atoms to a parent molecule can profoundly influence its chemical properties, including its size, lipophilicity, and electronic distribution. These changes can lead to a stronger and more specific interaction with biological targets, such as enzymes or receptors. rsc.org In the context of chemical defense, increased potency means that a smaller quantity of the compound is needed to achieve the desired deterrent effect, conserving the organism's metabolic energy. nih.gov

In the case of this compound, the presence of the chlorine atom is a critical feature of its labdane carbon framework, contributing to its high level of cytotoxicity. researchgate.net The structural modification provided by the chlorine atom is likely relevant to its specific binding within the ribosome, the mechanism underlying its biological effect. mdpi.comacs.org The development of biosynthetic pathways capable of performing selective halogenation represents a powerful evolutionary adaptation, allowing marine organisms to produce highly effective chemical defenses in competitive ecosystems. nih.govresearchgate.net

Mechanistic Investigations of Biological Activity

Eukaryotic Protein Synthesis Inhibition

Chlorolissoclimide specifically targets the elongation phase of protein synthesis. nih.govresearchgate.netoup.comresearchgate.netescholarship.org This targeted inhibition is a key aspect of its mechanism and distinguishes it from inhibitors that might affect other stages of translation.

Studies have shown that this compound does not impede the initiation phase of translation. nih.gov Instead, it acts squarely on the elongation cycle, the stage where the polypeptide chain is actively extended. nih.govresearchgate.netoup.comescholarship.org When added to an actively translating system, this compound causes an immediate halt to protein synthesis, indicating that it targets ribosomes that are already engaged in elongation. nih.gov This specificity is crucial for understanding its precise molecular action.

The primary mechanism by which this compound inhibits elongation is by blocking the translocation step. nih.govnih.govescholarship.org Translocation is the process where the ribosome moves one codon down the mRNA, a critical movement for reading the next codon and continuing protein synthesis. By preventing this movement, this compound effectively stalls the ribosome on the mRNA template. nih.gov This action is similar to that of the well-known translation inhibitor cycloheximide (B1669411), which also interferes with translocation by affecting the E-site of the ribosome. nih.gov

A direct consequence of inhibiting translocation is the accumulation of ribosomes on the mRNA, leading to the stabilization of polysomes. nih.govresearchgate.netescholarship.orgnih.gov Polysomes are complexes of one mRNA molecule with multiple ribosomes translating it simultaneously. Unlike some other elongation inhibitors that cause ribosomes to fall off the mRNA, this compound's action results in ribosomes being "frozen" in place. nih.govresearchgate.net This stalling of ribosomes on the mRNA template is a hallmark of its inhibitory effect. nih.govresearchgate.net

Further evidence for this compound's specificity for elongation comes from experiments showing it does not prevent the formation of the 80S initiation complex. nih.gov The 80S initiation complex is the fully assembled ribosome at the start codon of the mRNA, ready to begin protein synthesis. wou.eduhawaii.eduyoutube.com The inability of this compound to block this initial step confirms that its inhibitory activity is confined to the subsequent elongation phase of translation. nih.gov

Ribosomal Binding Interactions and Structural Basis

The precise inhibitory action of this compound is dictated by its direct interaction with the eukaryotic ribosome. oup.comresearchgate.netoup.comescholarship.orgnih.gov

High-resolution structural studies, including X-ray crystallography, have successfully identified the binding site of this compound on the eukaryotic 80S ribosome. oup.comoup.comescholarship.orgrcsb.orgnih.govescholarship.orgnih.govresearchgate.net It binds within a pocket on the large ribosomal subunit (LSU), specifically at the E-site (exit site). oup.comoup.comescholarship.orgnih.govescholarship.orgnih.govacs.orgencyclopedia.pubescholarship.orgacs.orgmdpi.com The E-site is where deacylated tRNA exits the ribosome after donating its amino acid to the growing polypeptide chain.

Molecular Interactions within the Ribosomal E-Site

X-ray crystallography studies have revealed that this compound binds within the E-site (exit site) of the 60S large ribosomal subunit (LSU). rcsb.orgoup.comacs.org This binding pocket is the same one occupied by other known translation inhibitors like cycloheximide and lactimidomycin. escholarship.orgoup.com The primary mechanism of inhibition involves a steric hindrance that blocks the translocation of tRNA from the P-site (peptidyl site) to the E-site. nih.govoup.com This clash specifically interferes with the CCA-end of the deacylated tRNA, preventing it from entering the E-site and thereby halting the elongation cycle of protein synthesis. oup.comoup.comnih.gov

The binding of this compound is anchored by a series of specific molecular interactions. The succinimide (B58015) moiety is a key anchoring feature, forming hydrogen bonds with the phosphate (B84403) backbone of C-93, the ribose hydroxyl of G-92, and the amino group of U-2763 within the 25S rRNA. nih.gov A flexible linker containing a hydroxyl group connects the succinimide to the trans-decalin core, and this hydroxyl group establishes a hydrogen bond with the phosphate backbone of residue A2802. nih.gov

| Interacting Moiety of this compound | Ribosomal Component | Type of Interaction | Reference |

| Succinimide | C-93 (25S rRNA) | Hydrogen Bond (Phosphate Backbone) | nih.gov |

| Succinimide | G-92 (25S rRNA) | Hydrogen Bond (Ribose Hydroxyl) | nih.gov |

| Succinimide | U-2763 (25S rRNA) | Hydrogen Bond (Amino Group) | nih.gov |

| Linker Hydroxyl | A2802 (25S rRNA) | Hydrogen Bond (Phosphate Backbone) | nih.gov |

Characterization of Novel Halogen-π Dispersion Interactions with Guanine (B1146940) Residues

A defining feature of this compound's interaction with the ribosome is a novel and energetically significant halogen-π dispersion interaction. rcsb.orgescholarship.orgacs.org Crystallographic data shows a face-on interaction between the chlorine atom at the C2 position of this compound and the aromatic face of a guanine nucleobase (G2794) in the E-site. escholarship.orgrcsb.orgoup.com This type of interaction, involving an aliphatic chloride, was unprecedented in this context and provides substantial stabilization for the compound in its binding pocket. escholarship.org

Computational modeling has estimated the energetic contribution of this single halogen-π bond to be between -1.1 and -3.6 kcal/mol, highlighting its importance for binding affinity. escholarship.orgescholarship.org The chlorine atom is positioned approximately 3.2 to 3.4 Å from the center of the guanine ring. nih.govresearchgate.net A weaker interaction with a second guanine residue (G2793) also contributes to the binding. researchgate.net This discovery has underscored the potential for leveraging halogen-π interactions in the design of nucleic acid-binding ligands. escholarship.orgnih.gov In addition to the primary interaction with guanine, the chlorine atom also makes a close contact with cytosine residue C2764, at a distance of about 3.6 Å. nih.gov

| Interaction Type | Interacting Atoms/Groups | Distance (Å) | Calculated Energy (kcal/mol) | Reference |

| Halogen-π | CL (C2-Cl) ↔ G2794 (π-face) | ~3.2 - 3.4 | -1.1 to -3.6 | nih.govescholarship.orgescholarship.orgresearchgate.net |

| Halogen-π | CL (C2-Cl) ↔ G2793 (π-face) | - | Weaker interaction | researchgate.net |

| Halogen Contact | CL (C2-Cl) ↔ C2764 | ~3.6 | - | nih.gov |

Synergistic Interactions with Other Functional Groups (e.g., C7-Hydroxyl)

The potency of this compound is not solely dependent on the halogen-π interaction but is significantly enhanced by synergistic effects with other functional groups, most notably the C7-hydroxyl group on the decalin ring. acs.orgfigshare.com This hydroxyl group forms crucial hydrogen bonds with the peptide backbone of the eukaryotic-specific ribosomal protein eL42, specifically with the amide oxygen of Proline-56 and Phenylalanine-58. nih.govoup.comencyclopedia.pub

The combination of the C2-halogen atom and the C7-hydroxyl group is critical for maximizing the compound's binding affinity and inhibitory efficiency. acs.orgacs.org Studies comparing this compound with synthetic analogues have demonstrated that the absence of either the C2-halogen or the C7-hydroxyl group results in reduced biological activity. acs.orgnih.gov This suggests that the stabilizing energy from the halogen-π interaction with the rRNA and the hydrogen-bonding network with the eL42 protein work in concert to lock the inhibitor firmly in the E-site binding pocket. acs.orgacs.orgfigshare.com

Conformational Flexibility in Binding and Potency

While this compound itself binds in a relatively stable chair conformation, studies of synthetic analogues have revealed the critical role of conformational flexibility in binding and potency. researchgate.netacs.org A particularly insightful example is the analogue C45, which has chlorine atoms with stereochemistry opposite to that of the natural product. researchgate.net In its lowest energy state, C45 would adopt a chair conformation that is a poor fit for the ribosomal E-site due to unfavorable axial positioning of the chlorides. nih.govresearchgate.net

However, crystallographic and molecular docking studies revealed that C45 undergoes a significant conformational change from a chair to a twist-boat form upon binding. nih.govresearchgate.netescholarship.org This change alleviates severe 1,3-diaxial strain and reorients the two chlorine atoms into pseudo-equatorial positions. researchgate.netescholarship.org This new conformation allows the chlorine atoms to engage in favorable halogen-π interactions with two separate guanine residues (G2793 and G2794), similar to the interaction observed for this compound. nih.govresearchgate.net This induced-fit mechanism demonstrates that the energetic penalty of adopting a higher-energy twist-boat conformation is overcome by the stabilizing energy of the halogen-π interactions within the binding site. escholarship.orgacs.org The ability of the lissoclimide scaffold to deform and adapt highlights that conformational flexibility is a key determinant for accommodating the ligand within the binding site and achieving high potency. acs.orgresearchgate.netrsc.org

Synthetic Methodologies and Analogue Development

Semisynthetic Routes from Commercial Precursors

A highly effective semisynthesis of chlorolissoclimide begins with the commercially available and inexpensive sesquiterpenoid, (+)-sclareolide. nih.govescholarship.org This approach is predicated on the ability to perform selective C-H functionalization on the sclareolide (B1681565) scaffold, followed by manipulations to introduce the characteristic β-hydroxysuccinimide moiety. escholarship.orgnih.gov The efficiency of this route has permitted the synthesis of significant quantities of this compound, facilitating detailed biological evaluations, including co-crystallography studies with the eukaryotic ribosome. escholarship.orgnih.gov

A paramount challenge in organic synthesis is the practical and selective functionalization of aliphatic C-H bonds. escholarship.orgacs.org While free radical alkane chlorination is an industrial process for simple hydrocarbons, its application in fine chemical synthesis is often limited by poor selectivity. acs.orgnih.gov The synthesis of this compound from sclareolide, however, features a remarkably site-selective C-H chlorination as a key initial step. nih.govescholarship.org

This transformation achieves high selectivity through a process dictated by steric and electronic factors, making it one of the more selective alkane functionalizations known. escholarship.orgnih.gov The method successfully targets the C2 position of the sclareolide core. nih.govscientificupdate.com A notable advantage of this strategy is its tolerance for substrate unsaturation, a feature that typically complicates chemoselective aliphatic C-H functionalization. escholarship.orgacs.orgnih.gov This process represents the first instance of a stereocontrolled radical halogenation being used to install a halogen-bearing stereocenter in a natural product synthesis. escholarship.org

The key to the selective C-H chlorination in the this compound semisynthesis is the use of readily available N-chloroamide reagents. escholarship.orgacs.orgescholarship.org These reagents, employed under visible light, facilitate a practical and intermolecular functionalization of the aliphatic C-H bond. nih.govescholarship.org Unlike harsher methods that use elemental chlorine and generate highly promiscuous chlorine radicals, N-chloroamide-mediated reactions proceed via nitrogen-centered radicals, which exhibit superior site selectivity. nih.gov The use of N-chloroamides avoids the need for strongly acidic solvents, making the method practical for complex and functionalized substrates like sclareolide. nih.gov The trivial preparation of N-chloroamides and the ability to use the substrate as the limiting reagent further enhance the utility of this method in complex synthesis. nih.govescholarship.org

| Halogenating Agent Class | Example Reagent | Typical Application | Selectivity Profile |

|---|---|---|---|

| N-Chloroamides | N-Chloro-2,2,6,6-tetramethylpiperidine | Site-selective radical C-H chlorination | High, influenced by steric and electronic factors acs.orgescholarship.org |

| N-Halosuccinimides | N-Bromosuccinimide (NBS) | Radical bromination of allylic/benzylic positions | High for specific positions numberanalytics.com |

| Elemental Halogens | Chlorine (Cl₂) | Electrophilic chlorination, radical chlorination | Low in radical reactions with complex substrates numberanalytics.comnih.gov |

| Interhalogen Compounds | Iodine monochloride (ICl) | Electrophilic iodination | Generally high in electrophilic additions numberanalytics.com |

A significant achievement of the semisynthetic route to this compound is the scalability of the key C-H chlorination step. acs.org The selective monochlorination of (+)-sclareolide has been successfully performed on a gram-scale, delivering the 2-chlorosclareolide intermediate in high yield (routinely above 80%). nih.govscientificupdate.com This robust and efficient reaction serves as a pivotal first step, demonstrating the method's practicality for producing substantial quantities of the natural product for further investigation. escholarship.orgnih.govescholarship.org

| Starting Material | Key Reagent | Reaction Type | Product | Scale | Selectivity | Reference |

|---|---|---|---|---|---|---|

| (+)-Sclareolide | N-Chloroamide | Radical C-H Chlorination | 2-Chlorosclareolide | Gram-scale | High site- and stereoselectivity at C2 | nih.govacs.orgescholarship.orgscientificupdate.com |

Total Synthesis Approaches

While the semisynthesis from sclareolide is highly efficient for producing this compound and simple analogues, it is not readily adaptable for creating significant structural diversity, particularly for congeners with different substitution patterns. escholarship.orgnih.gov To overcome these limitations, total synthesis strategies have been developed. One such approach utilizes a terminal-epoxide-initiated bicyclization, a less common method in polyene cyclizations. nih.govescholarship.org This strategy provides access to the most potent members of the lissoclimide family, such as Haterumaimide J. escholarship.org

A crucial and recurring challenge in the synthesis of all lissoclimides is the installation of the β-hydroxysuccinimide motif. escholarship.orgacs.org A reliable and general method was developed that accomplishes this transformation through a three-step, two-pot process. escholarship.orgacs.orgescholarship.org This sequence begins after the formation of the chlorinated labdane (B1241275) core. escholarship.org The process involves a Weinreb aminolysis of the lactone present in the sclareolide-derived intermediate, followed by dehydration of the resulting tertiary carbinol to construct the necessary framework for the succinimide (B58015) ring. escholarship.org This technical advance has proven important for the synthesis of the entire family of lissoclimide and haterumaimide natural products. escholarship.org

Stereochemical control is a critical aspect of synthesizing complex halogenated natural products. nih.gov In the various synthetic routes to this compound and its relatives, the chlorine atom plays a key role in dictating stereochemistry. nih.gov In the semisynthetic route, the synthesis features the first example of a stereocontrolled radical halogenation for the direct incorporation of a halogen-bearing stereocenter. escholarship.org

In a more recent total synthesis approach, the chlorine atom is incorporated early in the sequence and is strategically used as a key stereocontrol element. nih.govescholarship.org Its presence on the acyclic precursor helps to control the stereochemical outcome of the key terminal-epoxide-initiated bicyclization cascade, which rapidly assembles the core structure of the molecule. nih.govescholarship.org This demonstrates a "halophilic" strategy, where the halogen is not just a late-stage addition but an integral part of the bond-forming strategy. nih.gov

Polyene Cyclization as a Synthetic Strategy

A cornerstone in the synthesis of the lissoclimide core is the application of polyene cyclization reactions. This biomimetic strategy mimics the natural biosynthetic pathway of many terpenoid natural products, allowing for the efficient construction of the characteristic trans-decalin framework of this compound from acyclic precursors. researchgate.netnih.govnih.gov

Researchers have explored various modes of initiating these cyclizations, including both cationic and radical pathways. escholarship.orgescholarship.org One notable approach involves an epoxide-initiated bicyclization, which provides a versatile intermediate that can be further elaborated to access a range of lissoclimide analogues. escholarship.org This strategy has been instrumental in producing haterumaimide Q and other key derivatives. escholarship.org Another innovative approach has been the use of a photoinduced polyene cyclization cascade, which transforms β-ionyl derivatives into complex polycyclic systems. nih.govchemrxiv.org This method offers enhanced control over regiochemistry compared to traditional biomimetic cyclizations. nih.gov

Enzyme-like polyene cyclizations have also been investigated, utilizing supramolecular clusters to create a microenvironment that facilitates shape-selective transformations, mimicking the active site of terpene cyclase enzymes. nih.gov These advanced strategies highlight the ongoing innovation in the field, aiming for more efficient and selective syntheses of the lissoclimide scaffold.

Design and Synthesis of this compound Analogues

The development of this compound analogues has been a key focus of research, driven by the desire to understand the structural determinants of its biological activity. An analogue-oriented synthesis approach has been particularly fruitful, allowing for systematic modifications to the this compound structure and the subsequent evaluation of these changes on its interaction with its biological target, the eukaryotic ribosome. researchgate.netnih.govresearchgate.net

Rational Design for Probing Binding and Activity

The rational design of this compound analogues has been largely guided by its mode of interaction with the E-site of the eukaryotic ribosome. rcsb.orgrcsb.org X-ray co-crystal structures of this compound bound to the ribosome revealed a crucial halogen-π interaction between the chlorine atom of the natural product and a guanine (B1146940) residue in the ribosomal E-site. rcsb.orgrcsb.org This discovery prompted the design and synthesis of a series of analogues with modifications at this position to probe the nature and importance of this interaction. rcsb.orgsciprofiles.com

Synthesis of Differentially Halogenated Variants (e.g., Fluorolissoclimide, Bromolissoclimide)

To investigate the significance of the halogen atom in the halogen-π interaction, a series of differentially halogenated analogues have been synthesized. rcsb.orgsciprofiles.com These include fluorolissoclimide and bromolissoclimide. rcsb.orgsciprofiles.com The synthesis of these analogues typically starts from the commercially available natural product sclareolide, which possesses the core labdane diterpenoid skeleton.

The general strategy involves the selective halogenation of sclareolide at the C2 position, followed by a series of transformations to introduce the succinimide moiety and other necessary functional groups. escholarship.org The synthesis of fluorolissoclimide and bromolissoclimide, along with the previously synthesized this compound and the non-halogenated haterumaimide Q, provided a complete panel of probes to systematically study the effect of the halogen atom on ribosomal binding and biological activity. rcsb.orgsciprofiles.com

Synthesis of Methylated and Deoxygenated Analogues (e.g., Methyllissoclimide, 7-Deoxy analogues)

In addition to varying the halogen, other modifications have been made to the this compound scaffold to further probe its SAR. A methylated analogue, methyllissoclimide, was synthesized to explore the steric and electronic requirements of the binding pocket. rcsb.orgrcsb.orgsciprofiles.com The synthesis of methyllissoclimide also commenced from sclareolide, with the key step being the introduction of a methyl group at the C2 position. escholarship.org

Furthermore, 7-deoxy analogues of both this compound and haterumaimide Q have been prepared. These analogues lack the hydroxyl group at the C7 position, allowing researchers to investigate the role of this functional group in the molecule's activity. The synthesis of these deoxygenated analogues follows a similar semi-synthetic route from sclareolide.

The creation of this diverse library of analogues has been instrumental in building a detailed understanding of the molecular basis for the potent biological activity of this compound.

Structure Activity Relationship Sar Studies and Molecular Modeling

Correlating Structural Features with Translation Inhibition Efficacy

Key findings from these studies indicate:

The Succinimide (B58015) Moiety : This part of the molecule is essential for anchoring the inhibitor within its binding pocket on the ribosome. It forms key contacts with the phosphate (B84403) backbone of C-93, the ribose hydroxyl group of G-92, and the amino group of U-2763 in yeast. acs.org

The Decalin Core : The rigid trans-decalin scaffold properly orients the critical substituents, namely the C2-chlorine and the C7-hydroxyl group, for optimal interaction with the ribosome.

C7-Hydroxylation : The presence of a hydroxyl group at the C7 position appears to work synergistically with the C2-halogen. acs.org This group engages in a hydrogen-bonding interaction with the backbone of the ribosomal protein eL42, which strengthens the binding and contributes to higher potency. acs.org

C18 Oxygenation : Studies on various analogues have shown that C18 oxygenation is not critical for the compound's potency. researchgate.net

The correlation between cytotoxicity and protein synthesis inhibition is strong, suggesting that translation is the primary target of these compounds. researchgate.netnih.gov Evaluation of chlorolissoclimide against the NCI 60 cell line panel showed potent cytostatic activity with a mean GI₅₀ of 15 nM. nih.gov

| Compound | P388 IC₅₀ (nM) | A2058 IC₅₀ (nM) | DU145 IC₅₀ (nM) | Translation Inhibition IC₅₀ (µM) |

|---|---|---|---|---|

| This compound (CL) | 60 | 140 | 140 | ~0.5 |

| Dithis compound (B1250551) (DCL) | 1000 | >1000 | >1000 | >1 |

| Haterumaimide Q (hatQ) | 1000 | >1000 | >1000 | >1 |

| Analogue C45 | 140 | 150 | 140 | ~0.5 |

Impact of Halogen Identity on Ribosomal Binding Affinity and Potency

The chlorine atom at the C2 position of this compound is not merely a substituent but a critical determinant of its high potency. X-ray co-crystal structures of this compound bound to the eukaryotic 80S ribosome revealed that the chlorine atom engages in a novel and stabilizing halogen-π dispersion interaction with a guanine (B1146940) residue (G2794 in yeast) in the ribosomal E-site. nih.govescholarship.orgrcsb.org This interaction, where the electron-poor region of the halogen interacts with the electron-rich π-system of the nucleobase, is a crucial component of its binding mode. escholarship.org

To probe the importance of the halogen's identity, a panel of analogues was synthesized, including fluorolissoclimide, bromolissoclimide, and the non-halogenated haterumaimide Q. acs.orgacs.org

This compound (CL) : Exhibits the optimal balance of size and polarizability for the halogen-π interaction, contributing to its high potency.

Bromolissoclimide : The larger bromine atom also participates in this interaction, and the analogue retains significant activity.

Fluorolissoclimide : The smaller and more electronegative fluorine atom is less effective at forming this type of stabilizing interaction, leading to reduced activity.

Haterumaimide Q (protio-lissoclimide) : This analogue lacks a halogen at C2 and shows significantly reduced translation inhibition and cytotoxic activity, with a dissociation constant 10 to 40 times larger than that of this compound. oup.com This underscores the critical contribution of the C2-halogen to binding affinity.

These studies conclude that the presence of a C2-halogen atom is a key contributor to potency, facilitating a strong interaction with the ribosome that is essential for effective translation inhibition. acs.org

Influence of A-Ring Substitutions and Stereochemistry on Biological Activity

The stereochemistry of the substituents on the A-ring of the lissoclimide scaffold has a profound and sometimes unexpected impact on biological activity. While natural products are biosynthesized with specific stereochemistry, synthetic chemistry allows for the creation of "unnatural" isomers to probe the binding pocket of the ribosome. nih.gov

A particularly insightful example is the synthetic analogue C45, which has two chlorine-bearing stereocenters (at C2 and C3) with configurations opposite to those found in natural dichlorolissoclimides. oup.comresearchgate.net Surprisingly, C45 demonstrated potent cytotoxicity and translation inhibition activity nearly equal to that of this compound. oup.com It was initially thought that these inverted stereocenters would orient the chlorine atoms in a way that would clash with the ribosome binding pocket. oup.com

However, structural and computational studies revealed that to accommodate itself within the E-site, the A-ring of C45 adopts a high-energy twist-boat conformation instead of the typical chair conformation. escholarship.orgresearchgate.net This conformational change allows the chlorine atoms to engage in the same crucial halogen-π interactions with guanine residues of the 25S rRNA. escholarship.orgoup.com In the case of C45, a second halogen-π interaction appears to compensate for the lack of a hydrogen bond to the ribosomal protein eL42, an interaction present with this compound. researchgate.netmdpi.com This demonstrates the remarkable plasticity of both the ligand and the ribosomal binding site.

Computational Approaches for Predicting and Optimizing Inhibitory Potency

Computational modeling has become an indispensable tool for rationalizing observed SAR data and guiding the design of new, potentially more potent lissoclimide analogues. researchgate.netnih.govrcsb.org By using the X-ray co-crystal structure of this compound with the eukaryotic ribosome as a starting point, researchers can perform calculations to predict how structural modifications will affect binding affinity and orientation. researchgate.net

Key applications of computational modeling in lissoclimide research include:

Quantifying Interaction Energies : Density functional theory (DFT) calculations, such as the PBE-D3 method which accounts for dispersion forces, have been used to quantify the stabilizing energy of the critical halogen-π interaction. escholarship.org This interaction between this compound's chlorine and the ribosomal guanine base was calculated to provide approximately 1.1 to 1.8 kcal/mol of stabilization energy. oup.comescholarship.org

Predicting Conformations : Computational analysis correctly predicted that the highly potent but stereochemically "unnatural" analogue C45 would adopt a twist-boat conformation to fit into the binding site, a hypothesis later confirmed by X-ray crystallography. oup.comoup.com

Rationalizing SAR : Modeling helps explain why certain analogues are more or less potent. For instance, calculations can show how the absence of a halogen or the inversion of stereochemistry affects the key interactions within the E-site, correlating with experimental data on translation inhibition. nih.gov

These computational approaches provide a powerful platform for the structure-guided design of next-generation translation inhibitors, allowing for the in-silico screening of novel structures to optimize inhibitory potency. rcsb.orgnih.gov

Comparative Analysis with Other Ribosomal Inhibitors (e.g., Cycloheximide (B1669411), Sparsomycin (B1681979), Didemnin (B1252692) B)

This compound belongs to a class of protein synthesis inhibitors that target the ribosomal E-site, a binding pocket also occupied by other well-known natural products like the glutarimide (B196013) antibiotic cycloheximide. nih.gov

This compound vs. Cycloheximide : Both this compound and cycloheximide bind to the E-site of the large ribosomal subunit and inhibit the translocation step of elongation. nih.govresearchgate.net This leads to the stalling of ribosomes on mRNA, which can be observed as the stabilization of polysomes in cell-based assays. nih.govresearchgate.net While they share a binding site and mechanism, their molecular interactions differ significantly. A key distinguishing feature for this compound is its unique halogen-π interaction with an rRNA guanine residue, a stabilizing contact not available to cycloheximide. nih.govrcsb.org In comparative studies, this compound was found to be significantly more cytotoxic than cycloheximide, though their direct translation-inhibitory activities were comparable. researchgate.net

This compound vs. Sparsomycin and Didemnin B : Sparsomycin is an inhibitor that binds to the peptidyl transferase center (PTC) on the A-site, interfering with peptide bond formation. Didemnin B, a cyclic depsipeptide, inhibits the elongation factor eEF1A. While their specific binding sites differ from this compound, they are all potent inhibitors of translation elongation. nih.gov SAR studies on sparsomycin and didemnin B have shown a clear correlation between their ability to inhibit translation and their antiproliferative effects, establishing a precedent that the antitumor activity of such compounds is a direct result of blocking protein synthesis. nih.gov This principle also applies to the lissoclimides, whose cytotoxic effects are tightly linked to their function as translation inhibitors. researchgate.net

| Inhibitor | Binding Site | Mechanism of Action | Key Interaction Feature |

|---|---|---|---|

| This compound | Ribosomal E-Site | Inhibits elongation (translocation) | Halogen-π interaction with rRNA |

| Cycloheximide | Ribosomal E-Site | Inhibits elongation (translocation) | H-bonding with rRNA |

| Sparsomycin | Ribosomal A-Site (PTC) | Inhibits peptide bond formation | Binds to peptidyl transferase center |

| Didemnin B | Binds to eEF1A | Inhibits eEF1A-mediated tRNA delivery | Interaction with elongation factor |

Advanced Research Directions and Future Perspectives

Further Exploration of Halogen-π Interactions in Biological Recognition

The chlorine atom in chlorolissoclimide is a focal point for research into halogen-π interactions, a type of non-covalent bond that is increasingly recognized for its importance in molecular recognition and ligand binding. Studies have shown that the electropositive crown on the chlorine atom can interact favorably with the electron-rich π-systems of aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, within biological targets. This interaction is crucial for the compound's binding affinity and specificity.

Future research aims to quantify the energetic contributions of these halogen-π bonds in various biological contexts. By using techniques like computational modeling and high-resolution structural biology (X-ray crystallography and cryo-EM), scientists can visualize and analyze these interactions at an atomic level. This deeper understanding could explain the high potency of this compound and guide the development of analogues with enhanced binding properties. The exploration extends to understanding how these interactions influence the conformation and dynamics of the target protein, potentially revealing new aspects of biological regulation.

Biotechnological Approaches for Sustainable Compound Production

The natural production of this compound by its source organism, a Streptomyces species, is often inefficient for large-scale supply. Consequently, researchers are turning to biotechnology to develop sustainable and high-yield production methods. One promising approach is the heterologous expression of the this compound biosynthetic gene cluster in a more manageable and faster-growing host organism, such as E. coli or other engineered Streptomyces strains.

This process involves identifying and isolating the complete set of genes responsible for the compound's synthesis. Once identified, the gene cluster is transferred to a production host. Further metabolic engineering of the host strain, such as optimizing precursor supply pathways and removing competing metabolic pathways, can significantly boost the final yield. These biotechnological strategies not only promise a more reliable supply for research and development but also offer a more environmentally friendly alternative to total chemical synthesis.

| Research Approach | Description | Potential Outcome |

| Heterologous Expression | Transferring the biosynthetic gene cluster from the native producer to a robust industrial host organism. | Increased yield, faster production times, and simplified purification processes. |

| Metabolic Engineering | Modifying the host's metabolic pathways to increase the availability of biosynthetic precursors. | Enhanced production titers and overall process efficiency. |

| Synthetic Biology | Using standardized biological parts to re-design and optimize the biosynthetic pathway for maximal output. | Creation of novel derivatives and a highly controlled, predictable production system. |

Development of Structure-Guided Design Principles for Novel Ribosomal Inhibitors

This compound functions by inhibiting protein synthesis, making it a valuable lead compound in the development of new antibiotics. Its mechanism involves binding to the ribosome, the cellular machinery responsible for translating mRNA into protein. Understanding the precise atomic details of this interaction is fundamental to designing new and more effective ribosomal inhibitors.

High-resolution structural studies of this compound bound to the ribosome have provided a blueprint for structure-guided design. These studies pinpoint the specific nucleotides and ribosomal proteins that interact with the compound. This information allows medicinal chemists to design novel analogues of this compound that make additional or more potent contacts with the ribosomal target, potentially overcoming existing resistance mechanisms. The goal is to develop inhibitors with improved selectivity, higher potency, and a lower propensity for resistance development.

| Design Principle | Rationale | Example Application |

| Targeting Conserved Regions | Designing inhibitors that bind to highly conserved regions of the ribosome to ensure broad-spectrum activity and reduce the likelihood of resistance. | Modifying the this compound scaffold to interact with universally conserved rRNA nucleotides. |

| Exploiting Resistance Mutations | Creating compounds that can bind effectively even to ribosomes that have developed resistance to existing drugs. | Designing a derivative that avoids steric clashes with mutated residues while forming new favorable interactions. |

| Enhancing Binding Affinity | Introducing new functional groups to the this compound core to form additional hydrogen bonds or hydrophobic interactions with the target. | Adding a hydroxyl group to form a new hydrogen bond with the 23S rRNA backbone. |

Elucidation of Remaining Gaps in Biosynthesis and Ecological Roles

While significant progress has been made, gaps remain in our understanding of how this compound is naturally produced and the ecological purpose it serves. The biosynthetic pathway, for instance, involves a series of complex enzymatic reactions, including a unique halogenation step. The specific enzyme responsible for incorporating the chlorine atom—the halogenase—is of particular interest, as these enzymes are valuable biocatalysts. Further research is needed to fully characterize each enzymatic step and its regulation.

The ecological role of this compound is also an area of active investigation. It is presumed to function as a chemical weapon in the microbial world, inhibiting the growth of competing bacteria. This antibiotic activity would provide the producing Streptomyces with a competitive advantage in its natural soil environment. Studying the compound's activity against a broader range of microorganisms and in more ecologically relevant conditions will help to clarify its true function in nature. This knowledge could reveal new therapeutic applications and provide insights into the chemical ecology of microbial communities.

Q & A

Q. What are the key structural features of chlorolissoclimide, and how do they relate to its cytotoxicity?

this compound is a labdane diterpene characterized by a succinimide ring and chlorine substituents, which are rare in marine natural products. Its cytotoxicity (IC50 ≈ 1 μM against melanoma and prostate cancer cell lines) is attributed to these structural motifs, as they enable selective binding to the eukaryotic ribosome . The β-hydroxysuccinimide moiety and chlorine positioning are critical for activity, as shown by semi-synthetic analogues .

Q. What experimental approaches are used to synthesize this compound, and what are their limitations?

A site-selective aliphatic C–H chlorination strategy using N-chloroamides enables efficient synthesis of the β-hydroxysuccinimide core . Early misassignments in synthesis (e.g., incorrect stereochemistry) were corrected via X-ray crystallography, underscoring the need for rigorous structural validation . Current limitations include challenges in functionalizing C3 and C18 positions, which are critical for accessing more potent derivatives like haterumaimides J and K .

Q. How is this compound’s mechanism of action elucidated experimentally?

Ribosome-binding studies using X-ray co-crystallography revealed that this compound inhibits eukaryotic translation elongation by occupying the ribosomal E-site, preventing tRNA accommodation . Radiolabeled mRNA trapping assays in rabbit reticulocyte lysates confirmed that it stabilizes ribosomes on mRNA without blocking peptidyl transferase activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogues with improved potency?

SAR studies highlight the necessity of the chlorine atom for ribosome binding and cytotoxicity. For example, 7-deoxythis compound (lacking the C7 hydroxyl) retains activity, while removal of the chlorine (e.g., haterumaimide Q) reduces potency . Computational modeling and semi-synthesis of intermediates (e.g., compounds 13, 16, and 17) enable systematic modifications to probe interactions with the 60S ribosomal subunit .

Q. What experimental strategies address contradictions in reported synthetic routes or bioactivity data?

Discrepancies in early synthesis attempts (e.g., misassignment of stereochemistry) were resolved via X-ray crystallography and biomimetic semi-synthesis . To reconcile bioactivity variations, standardized cytotoxicity assays (e.g., P388 murine leukemia cells) and ribosome-binding affinity measurements are recommended, as differences in cell lines or assay conditions may skew IC50 values .

Q. How can terminal-epoxide-initiated polycyclization overcome synthesis challenges in accessing C18-oxygenated derivatives?

Traditional π-cyclization approaches fail to oxygenate C18 in haterumaimides J/K. A terminal-epoxide-initiated bicyclization cascade, however, enables precise control over C18 functionalization, as demonstrated in the synthesis of haterumaimides J and K. This method avoids competing pathways and improves yield for oxygenated analogues .

Q. What methodologies validate target engagement and specificity in this compound’s translation inhibition?

Single-molecule FRET and cryo-EM are used to monitor ribosome conformational changes upon this compound binding . Competitive assays with cycloheximide (a known E-site inhibitor) and puromycin-based peptidyl transferase activity tests confirm its specific elongation inhibition mechanism .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate synthesis routes using spectroscopic (NMR, X-ray) and bioactivity data to resolve structural misassignments .

- Experimental Design : Prioritize semi-synthesis for SAR exploration, as it allows rapid generation of analogues from advanced intermediates .

- Target Validation : Combine structural biology (co-crystallography) and biochemical assays (translation inhibition) to establish mechanism-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.